2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
Description
This compound belongs to the thiazolidin-4-one family, characterized by a Z-configuration 4-methoxybenzylidene substituent at the 5th position of the thiazolidinone ring and a quinoxalin-6-yl acetamide moiety at the 3rd position.
Synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 4-methoxybenzaldehyde, followed by coupling with quinoxalin-6-yl amine derivatives. Structural confirmation relies on NMR, IR, and mass spectrometry, with crystallographic data (when available) resolved using SHELX or ORTEP software . Preliminary studies suggest anticancer activity through mechanisms like microtubule disruption or angiogenesis inhibition, though detailed pharmacological data remain under investigation .
Properties
Molecular Formula |
C21H16N4O3S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C21H16N4O3S2/c1-28-15-5-2-13(3-6-15)10-18-20(27)25(21(29)30-18)12-19(26)24-14-4-7-16-17(11-14)23-9-8-22-16/h2-11H,12H2,1H3,(H,24,26)/b18-10- |
InChI Key |
LZHKRQAQNMRUQY-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with quinoxaline-6-amine under appropriate conditions to form the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylidene group.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidin derivatives. Research indicates that compounds similar to 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide exhibit selective cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of thiazolidin compounds, several derivatives were tested against HeLa (cervical cancer) and K562 (leukemia) cell lines. The results showed significant cytotoxicity with IC50 values ranging from 8.5 μM to 14.9 μM, indicating a promising lead for further development in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 12.7 |
| Compound B | K562 | 14.9 |
| Compound C | MDA-MB-361 | 21.5 |
Anticonvulsant Properties
Thiazolidin derivatives have also been investigated for their anticonvulsant activities. In particular, studies have focused on their potential to inhibit seizures in animal models.
Case Study: Anticonvulsant Activity
A series of thiazolidin derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) model. One compound demonstrated notable efficacy at a dosage of 100 mg/kg, suggesting potential for treating epilepsy .
Enzyme Inhibition
Thiazolidin compounds are known for their ability to inhibit various enzymes, which can be leveraged for therapeutic purposes.
Case Study: Mushroom Tyrosinase Inhibition
In a study assessing enzyme inhibition, a thiazolidin derivative was shown to inhibit mushroom tyrosinase with an IC50 value of 3.17 μM, significantly lower than that of the standard inhibitor kojic acid (15.91 μM). This suggests its potential application in skin whitening products and treatments for hyperpigmentation .
Synthesis and Structural Modifications
The synthesis of thiazolidin derivatives often involves the modification of existing structures to enhance their pharmacological properties. Techniques such as ultrasound-assisted synthesis have been employed to improve yields and reduce reaction times.
Synthesis Example
The synthesis of thiazolidin derivatives typically involves the cyclocondensation of thiosemicarbazones with various aldehydes under specific conditions to yield the desired products efficiently .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of metabolic pathways essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at the 5-benzylidene and 3-acetamide positions. Key analogues include:
Key Observations :
- Ethanol with K₂CO₃ achieves high yields for fluorinated derivatives due to efficient deprotonation and solubility .
- DMF is critical for activating the quinoxaline amine in the target compound’s coupling step .
Biological Activity
The compound 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a synthetic organic molecule that belongs to the thiazolidinone class. It has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.5 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |
| InChI Key | HKDOPBVQHJYUFD-WJDWOHSUSA-N |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related thiazolidinones demonstrated their efficacy against various bacterial strains, showing potential as antibacterial agents . The compound's structure allows it to interact effectively with microbial targets, inhibiting growth and proliferation.
Anti-inflammatory Properties
Compounds in the thiazolidinone class have also been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The specific compound under discussion has shown promising results in reducing inflammation markers in cellular models.
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells. The mechanism of action often involves apoptosis induction through both extrinsic and intrinsic pathways .
In a comparative study, the compound exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, suggesting it may be a potent candidate for further development in cancer therapy .
Case Studies
- Cytotoxicity Assessment : A series of thiazolidinone derivatives were tested against multiple cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells, outperforming some established treatments .
- Mechanistic Studies : Research involving the compound revealed that it induces apoptosis in cancer cells via activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
